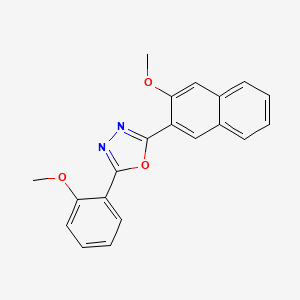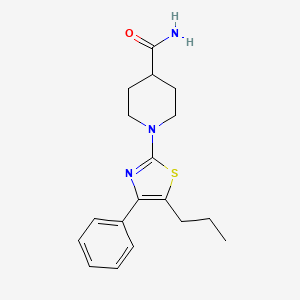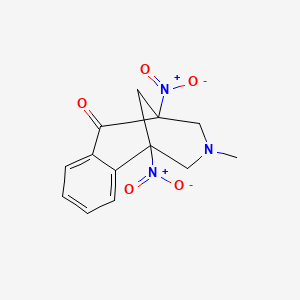
2-(3-Methoxynaphthalen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-METHOXY-2-NAPHTHYL)-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE is a heterocyclic compound that contains an oxadiazole ring. Compounds with oxadiazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXY-2-NAPHTHYL)-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. Common reagents used in the synthesis include phosphorus oxychloride (POCl3) and acetic anhydride. The reaction conditions often require heating under reflux to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHOXY-2-NAPHTHYL)-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while reduction of the oxadiazole ring can produce corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(3-METHOXY-2-NAPHTHYL)-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-METHOXY-2-NAPHTHYL)-5-PHENYL-1,3,4-OXADIAZOLE
- 2-(2-METHOXYPHENYL)-5-PHENYL-1,3,4-OXADIAZOLE
- 2-(3-METHOXY-2-NAPHTHYL)-5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOLE
Uniqueness
2-(3-METHOXY-2-NAPHTHYL)-5-(2-METHOXYPHENYL)-1,3,4-OXADIAZOLE is unique due to the presence of both methoxy-substituted naphthyl and phenyl groups, which can influence its electronic properties and reactivity. This structural uniqueness may result in distinct biological activities and applications compared to other oxadiazole derivatives.
Properties
Molecular Formula |
C20H16N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(3-methoxynaphthalen-2-yl)-5-(2-methoxyphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H16N2O3/c1-23-17-10-6-5-9-15(17)19-21-22-20(25-19)16-11-13-7-3-4-8-14(13)12-18(16)24-2/h3-12H,1-2H3 |
InChI Key |
HQOBSVXZEHXNAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)C3=CC4=CC=CC=C4C=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,5-dimethyl-1H-pyrazol-1-yl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11091987.png)
![1-[(2-Methyl-4,6-dinitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]propan-2-ol](/img/structure/B11092007.png)

![2-methoxy-5-{(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B11092014.png)
![(1E)-N-[4-hydroxy-5-methyl-2-(propan-2-yl)phenyl]-N'-[(4-methylphenyl)sulfonyl]ethanimidamide](/img/structure/B11092015.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11092016.png)
![2-[1,3-dioxo-8-(propan-2-ylidene)-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzonitrile](/img/structure/B11092023.png)
![ethyl 6-bromo-2-{[4-(ethoxycarbonyl)-4-phenylpiperidin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11092031.png)
![3-(2-Hydroxy-3-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxo-5-(propan-2-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11092038.png)

![7-(1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)-4-(furan-2-yl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B11092052.png)
![4-Amino-2-benzyl-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B11092067.png)

![3-butyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11092078.png)
